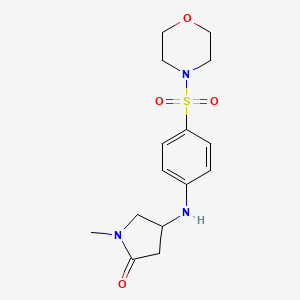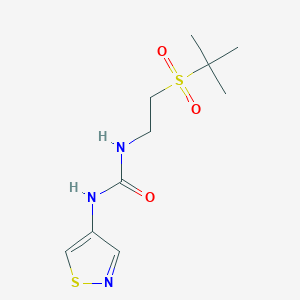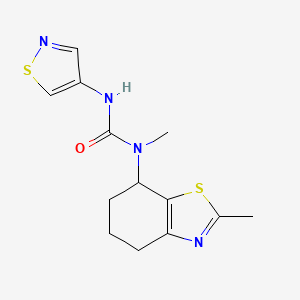
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQC is a quinoline-carboxamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it has been proposed that N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide exerts its anticancer effects by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to induce DNA damage, which can lead to apoptosis in cancer cells. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase IIα activity, the induction of DNA damage, the inhibition of pro-inflammatory cytokine production, and the reduction of edema in animal models of inflammation. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its low toxicity, which makes it a suitable candidate for in vivo studies. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. However, one limitation of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. In addition, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide's solubility in water could facilitate its clinical translation. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in vivo could provide valuable information for its clinical use.
Synthesis Methods
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and 3,4-dihydro-2H-pyran-2,5-dione in the presence of acetic acid and ethanol. The microwave-assisted method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate in the presence of potassium carbonate and acetonitrile under microwave irradiation. The solvent-free method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate under solvent-free conditions using a mortar and pestle.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-16(12-21-18)20(24)22-11-13-8-14-4-1-2-5-15(14)9-13/h1-2,4-5,10,12-13H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBILHRSAEVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CC4=CC=CC=C4C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)

![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![N-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7435556.png)
![6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)


![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)